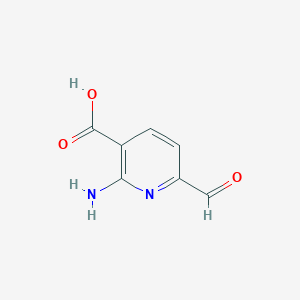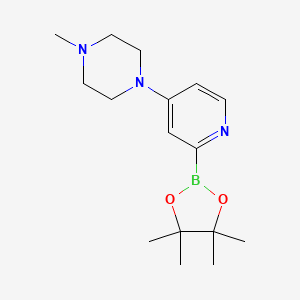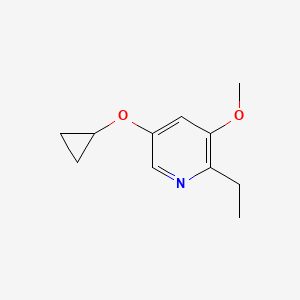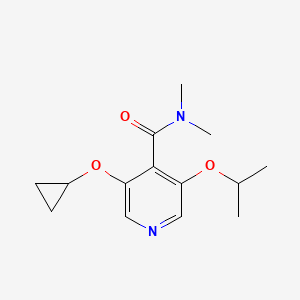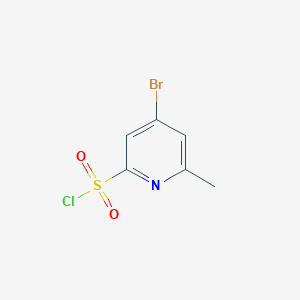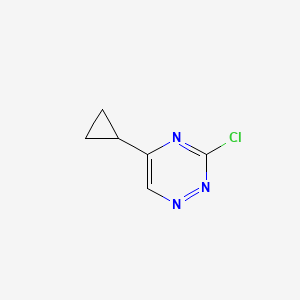
3-Chloro-5-cyclopropyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-cyclopropyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are six-membered rings containing three nitrogen atoms at alternating positions This particular compound is notable for its unique structural features, including a chlorine atom and a cyclopropyl group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-1,2,4-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of one chlorine atom with the cyclopropyl group. The general reaction scheme is as follows:
C3Cl3N3+C3H5NH2→C3Cl2N3C3H5+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-cyclopropyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Cyclization: It can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Triazines: Products with various functional groups replacing the chlorine atom.
Oxidized/Reduced Derivatives: Compounds with altered oxidation states of the nitrogen atoms.
Cyclic Compounds: Derivatives formed through cyclization reactions.
Applications De Recherche Scientifique
3-Chloro-5-cyclopropyl-1,2,4-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive nature and stability.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-cyclopropyl-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may disrupt cellular processes by interfering with nucleic acid synthesis or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with different functional groups.
Uniqueness
3-Chloro-5-cyclopropyl-1,2,4-triazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Propriétés
Formule moléculaire |
C6H6ClN3 |
|---|---|
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
3-chloro-5-cyclopropyl-1,2,4-triazine |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-5(3-8-10-6)4-1-2-4/h3-4H,1-2H2 |
Clé InChI |
USEPXRQNDDBGRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)

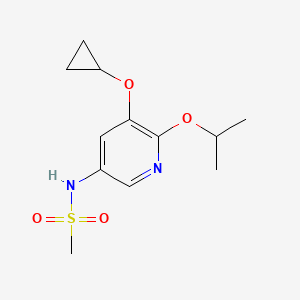
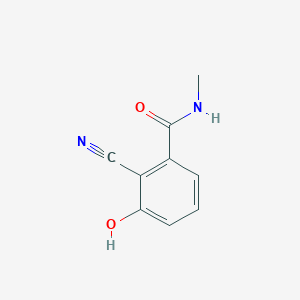
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)

